molecular formula C22H27N3O3S B3611852 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide

2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide

Cat. No.: B3611852
M. Wt: 413.5 g/mol
InChI Key: NSSSBSCYISDOID-UHFFFAOYSA-N
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Description

2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with cyano and methyl groups, a sulfanyl linkage, and an acetamide moiety connected to a diethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the pyridine ring system. The cyano and methyl groups are introduced through specific substitution reactions. The sulfanyl linkage is formed by reacting the pyridine derivative with a suitable thiol reagent. The final step involves the acetamide formation through a condensation reaction with the diethoxyphenyl ethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The acetamide moiety can participate in hydrogen bonding, further modulating the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]phenyl}-3-methoxybenzamide
  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate
  • 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid

Uniqueness

2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both cyano and sulfanyl groups allows for diverse reactivity, while the diethoxyphenyl moiety enhances its potential interactions with biological targets.

: Source 1 : Source 2 : Source 3 : Source 4 : Source 5 : Source 6 : Source 7 : Source 8

Properties

IUPAC Name

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-5-27-19-8-7-17(12-20(19)28-6-2)9-10-24-21(26)14-29-22-18(13-23)15(3)11-16(4)25-22/h7-8,11-12H,5-6,9-10,14H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSSBSCYISDOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)CSC2=C(C(=CC(=N2)C)C)C#N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide
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2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide
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2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide
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2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide
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2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide
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2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide

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